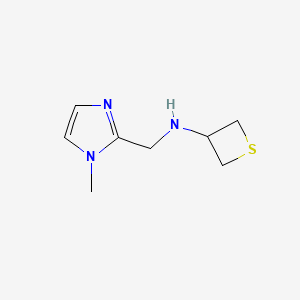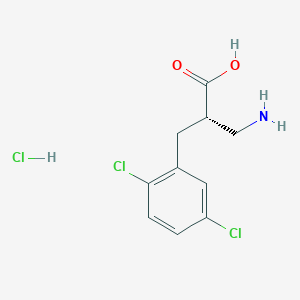
(S)-3-Amino-2-(2,5-dichlorobenzyl)propanoic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-3-Amino-2-(2,5-dichlorobenzyl)propanoic acid hydrochloride is a chiral amino acid derivative. This compound is characterized by the presence of an amino group, a dichlorobenzyl group, and a propanoic acid moiety. The hydrochloride form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Amino-2-(2,5-dichlorobenzyl)propanoic acid hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,5-dichlorobenzyl chloride and (S)-alanine.
Nucleophilic Substitution: The 2,5-dichlorobenzyl chloride undergoes nucleophilic substitution with (S)-alanine in the presence of a base such as sodium hydroxide. This reaction forms the intermediate (S)-3-Amino-2-(2,5-dichlorobenzyl)propanoic acid.
Hydrochloride Formation: The intermediate is then treated with hydrochloric acid to form the hydrochloride salt, resulting in this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.
Purification: The product is purified using techniques such as crystallization or chromatography to ensure high purity.
Quality Control: The final product undergoes rigorous quality control to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
(S)-3-Amino-2-(2,5-dichlorobenzyl)propanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The dichlorobenzyl group can be reduced to form benzyl derivatives.
Substitution: The amino group can participate in substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Reagents like acyl chlorides or anhydrides can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of benzyl derivatives.
Substitution: Formation of amides or other substituted derivatives.
Scientific Research Applications
(S)-3-Amino-2-(2,5-dichlorobenzyl)propanoic acid hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (S)-3-Amino-2-(2,5-dichlorobenzyl)propanoic acid hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes or receptors, altering their activity.
Pathways Involved: It may influence biochemical pathways related to amino acid metabolism or signal transduction.
Comparison with Similar Compounds
Similar Compounds
- (S)-3-Amino-2-(2,4-dichlorobenzyl)propanoic acid hydrochloride
- (S)-3-Amino-2-(3,5-dichlorobenzyl)propanoic acid hydrochloride
- (S)-3-Amino-2-(2,6-dichlorobenzyl)propanoic acid hydrochloride
Uniqueness
(S)-3-Amino-2-(2,5-dichlorobenzyl)propanoic acid hydrochloride is unique due to the specific positioning of the dichlorobenzyl group, which can influence its reactivity and interaction with biological targets. This positional specificity can result in different biological activities and applications compared to its analogs.
Properties
Molecular Formula |
C10H12Cl3NO2 |
|---|---|
Molecular Weight |
284.6 g/mol |
IUPAC Name |
(2S)-2-(aminomethyl)-3-(2,5-dichlorophenyl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C10H11Cl2NO2.ClH/c11-8-1-2-9(12)6(4-8)3-7(5-13)10(14)15;/h1-2,4,7H,3,5,13H2,(H,14,15);1H/t7-;/m0./s1 |
InChI Key |
QAKUMAXQJPNHSH-FJXQXJEOSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)C[C@@H](CN)C(=O)O)Cl.Cl |
Canonical SMILES |
C1=CC(=C(C=C1Cl)CC(CN)C(=O)O)Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


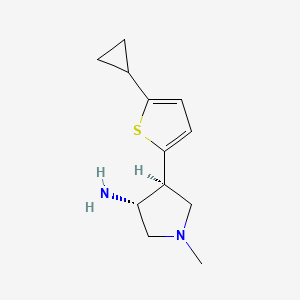
![tert-Butyl 2-chloro-5,5-difluoro-5,8-dihydropyrido[3,4-d]pyrimidine-7(6H)-carboxylate](/img/structure/B12978964.png)
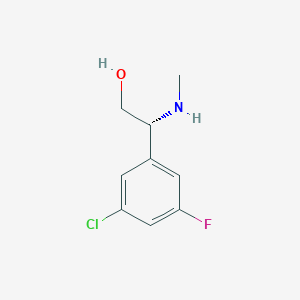


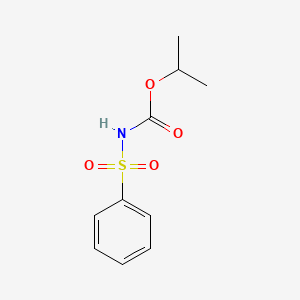
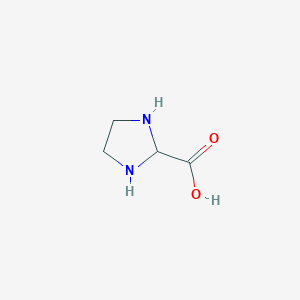
![Ethyl 2-azaspiro[4.4]nonane-3-carboxylate](/img/structure/B12979002.png)
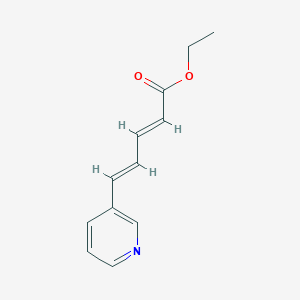

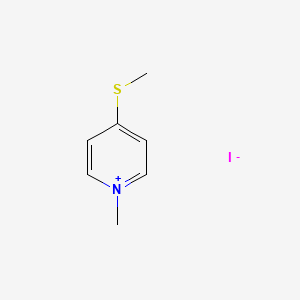
![Methyl (R)-3-methyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-8-carboxylate](/img/structure/B12979025.png)
![tert-Butyl 4-methyl-2,8-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B12979030.png)
